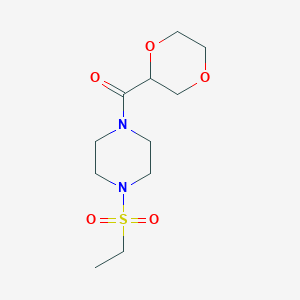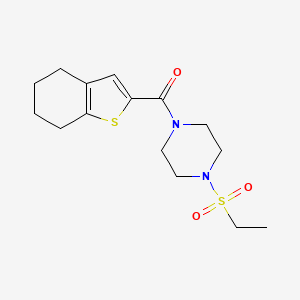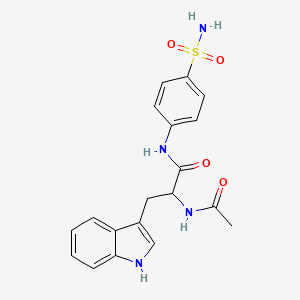![molecular formula C16H21N3O3S B7543085 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide, also known as TZDM, is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. In
Mécanisme D'action
The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer. In a study by Zou et al. (2016), this compound was found to inhibit the phosphorylation of NF-κB and its downstream targets, leading to the inhibition of breast cancer cell growth. In another study by Wang et al. (2018), this compound was found to inhibit the production of pro-inflammatory cytokines by macrophages, which are involved in the pathogenesis of rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Zou et al. (2016), this compound was found to induce apoptosis (cell death) in breast cancer cells by activating the caspase-3 pathway. In another study by Wang et al. (2018), this compound was found to reduce the levels of pro-inflammatory cytokines in the serum and synovial fluid of mice with rheumatoid arthritis. These findings suggest that this compound may have potential therapeutic benefits for inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide in lab experiments is its relatively low toxicity. In a study by Zou et al. (2016), this compound was found to have low toxicity in mice, suggesting that it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide. One area of research could be to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Another area of research could be to investigate its potential use in other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide involves the reaction of 3-methylindole-1-acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethanethiol. The final product is obtained by the reaction of the intermediate with 2-amino-N-(3-methylindol-1-yl)acetamide. This synthesis method has been described in detail in a research article by Zou et al. (2016).
Applications De Recherche Scientifique
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide has been studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. In a study by Zou et al. (2016), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. In another study by Wang et al. (2018), this compound was found to have anti-inflammatory effects in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-11-18(15-6-3-2-5-14(13)15)12-16(20)17-7-9-19-8-4-10-23(19,21)22/h2-3,5-6,11H,4,7-10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIWESPJZSFDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)NCCN3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)




![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)